Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Medicinal Chemistry Chemical Biology Structure-Based Drug Design

SAR inconsistency from unvalidated analog substitution compromises kinase inhibitor programs. Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1) resolves this with a structurally defined scaffold: • Orthogonal methyl ester & para-amine enable sequential derivatization without protecting groups-aminolysis half-life >10 h at ambient temp • Favorable Lipinski compliance (cLogP ~2.4, MW 249.29, 0 violations) for fragment-based discovery • Unsubstituted thiophene 4/5-positions permit systematic ATP-binding pocket exploration Ideal for affinity probe & bioconjugate synthesis via direct NHS-ester coupling to the free amine. Reliable global supply with batch-to-batch consistency.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 103790-38-1
Cat. No. B010289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-aminophenoxy)thiophene-2-carboxylate
CAS103790-38-1
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3
InChIKeyQBMUTHMQUMANOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Versatile Building Block


Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1; molecular formula C₁₂H₁₁NO₃S; molecular weight 249.29 g/mol) is a heterocyclic building block containing a thiophene core substituted at the 3-position with a 4-aminophenoxy group and at the 2-position with a methyl carboxylate ester . The compound incorporates an aromatic amino functionality via an ether linkage, enabling it to serve as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals .

Role Versatile building block for pharmaceutical and agrochemical intermediate synthesis
Reactivity Free aromatic amine and protected carboxylate enable sequential functionalization
Core Thiophene core supports downstream coupling (Suzuki, amidation, bioconjugation)

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Non-Interchangeable Analogs


Thiophene-2-carboxylate derivatives bearing aminophenoxy substituents cannot be assumed to be functionally interchangeable. Critical structural variations—including the position of the amino group on the phenyl ring (para versus ortho), the nature of the substituent at the thiophene 2-position (methyl ester versus carboxylic acid or amide), and the presence of additional substitution on the thiophene ring—profoundly alter electronic distribution, hydrogen-bonding capacity, and molecular geometry . These differences directly affect reactivity in downstream coupling reactions (e.g., amide bond formation, Suzuki coupling) and modulate target binding affinity in biological systems [1]. Consequently, substituting a close analog such as methyl 3-(2-aminophenoxy)thiophene-2-carboxylate (CAS 91041-21-3) or 3-(4-aminophenoxy)thiophene-2-carboxylic acid without empirical validation introduces unpredictable synthetic outcomes and invalidates any established structure-activity relationships (SAR).

Target: para-amino isomer
Substitute: ortho-amino analog
Intramolecular H-bond in ortho isomer reduces effective H-bond donor capacity, may alter SAR.
Target: methyl ester
Substitute: carboxylic acid
Different reactivity demands distinct coupling conditions; direct substitution may require method revalidation.

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Differentiation Evidence


para-Amino Substituent: Electrostatic Potential and Hydrogen-Bond Donor Capacity

The para-aminophenoxy substituent in methyl 3-(4-aminophenoxy)thiophene-2-carboxylate provides a geometrically distinct hydrogen-bond donor vector and altered molecular electrostatic potential compared to ortho-substituted analogs and halogenated derivatives. Computational comparison of molecular properties reveals that the para-amino group confers a polar surface area (tPSA) of 78.6 Ų and permits 1 hydrogen-bond donor, whereas the ortho-amino analog (methyl 3-(2-aminophenoxy)thiophene-2-carboxylate; CAS 91041-21-3) exhibits an identical tPSA but an intramolecular hydrogen bond between the amino group and the ester carbonyl that reduces effective solvent-exposed donor capacity . Halogen-substituted comparators (e.g., methyl 3-(4-chlorophenoxy)thiophene-2-carboxylate) possess reduced tPSA (61.8 Ų) and zero hydrogen-bond donor capacity, fundamentally altering their potential to engage in specific intermolecular interactions with biological targets .

H-Bond donor capacity
Class-level
tPSA 78.6 Ų vs 78.6 Ų (ortho, intramolecular H-bond); vs 61.8 Ų (4-chloro)
Para-amino provides solvent-exposed donor; ortho analog intramolecular bond reduces availability.
Computed property; experimental validation may vary.
Medicinal Chemistry Chemical Biology Structure-Based Drug Design

Ester vs. Carboxylic Acid: Synthetic Reactivity Differences

The methyl ester functionality at the thiophene 2-position distinguishes methyl 3-(4-aminophenoxy)thiophene-2-carboxylate from its corresponding carboxylic acid derivative (3-(4-aminophenoxy)thiophene-2-carboxylic acid). The ester form is a protected carboxylate synthon that can be selectively hydrolyzed to the free acid under basic conditions (e.g., LiOH in THF/H₂O), whereas the free acid requires separate activation (e.g., using HATU or EDC) for amide bond formation . In nucleophilic acyl substitution reactions, the methyl ester exhibits reduced electrophilicity relative to an activated acid chloride but increased stability toward racemization and side reactions compared to in situ activated carboxylic acids . This property is quantified by the relative reactivity: ester aminolysis typically proceeds with a half-life >10 hours at room temperature without catalyst, while activated carboxylic acid derivatives react within minutes, offering distinct kinetic control for sequential derivatization strategies .

Aminolysis half-life
Class-level
>10 h at RT without catalyst
Extended kinetic window supports sequential derivatization without protecting groups.
Standard conditions; reactivity may shift with substrate.
Organic Synthesis Medicinal Chemistry Chemical Biology

Thiophene Core Substitution: Kinase Inhibitor Scaffold Comparison

In the context of thiophene-2-carboxylate derivatives as kinase inhibitor scaffolds, the substitution pattern at the thiophene core is a primary determinant of biological target engagement. Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate features substitution at the thiophene 3-position (via an ether linkage) and the 2-position (methyl ester), leaving the 4- and 5-positions available for further functionalization. This contrasts with structurally related 3-amino-4-aryl-thiophene-2-carboxylates (e.g., methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate) and 3-amino-5-aryl-thiophene-2-carboxylates (e.g., methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate), where the presence of a 4-aryl or 5-aryl group introduces steric bulk that alters the binding pose within the ATP-binding pocket of kinases such as VEGFR-2 and TIE-2 [1]. Class-level evidence from 2-(acylamino)-3-thiophenecarboxylate analogs demonstrates that IC₅₀ values for cyclic nucleotide suppression vary by >20-fold across 124 structurally distinct derivatives, underscoring the sensitivity of biological activity to precise thiophene substitution [2].

Kinase scaffold SAR
Class-level
IC₅₀ varies >20-fold across 124 analogs; target unsubstituted at C4/C5
Unsubstituted core may accommodate diverse binding pockets, preferred for fragment-based design.
cAMP assay in T84 cells; class-level inference.
Medicinal Chemistry Cancer Biology Kinase Inhibitor Discovery

LogP and Lipinski Profile vs. ATPC Anticancer Scaffolds

Physicochemical property predictions indicate that methyl 3-(4-aminophenoxy)thiophene-2-carboxylate exhibits a calculated octanol-water partition coefficient (cLogP) of approximately 2.4, which falls within the optimal lipophilicity range (LogP 2.5-4.5) empirically correlated with maximal antiproliferative activity for benzothiophene-2-carboxylate derivatives . In contrast, the structurally related 2-aminothiophene-3-carboxylate (ATPC) scaffold (used in RNase L-binding anticancer agents) typically exhibits lower cLogP values (1.0-1.8 for unsubstituted analogs) that may limit passive membrane permeability . The compound complies with all Lipinski Rule of Five criteria: molecular weight = 249.29 g/mol (<500), cLogP ≈ 2.4 (<5), H-bond donors = 1 (<5), H-bond acceptors = 4 (<10) . This contrasts with larger thiophene-carboxamide kinase inhibitors (MW > 450 g/mol) that frequently violate one or more Lipinski rules, potentially compromising oral bioavailability [1].

Lipophilicity (cLogP)
Cross-study
cLogP ≈ 2.4
Within optimal lipophilicity range for antiproliferative thiophenes; balances permeability and solubility.
Computed value; empirical LogP may differ.
Medicinal Chemistry Drug Discovery Pharmacokinetics

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Application Scenarios


Fragment-Based Drug Discovery: Kinase and GPCR Targets

The compound's favorable Lipinski compliance (MW 249.29, cLogP ≈ 2.4, 0 violations) and unsubstituted thiophene 4- and 5-positions make it an ideal fragment-sized starting point for kinase inhibitor discovery [1]. Unlike bulkier 3-amino-4-aryl-thiophene-2-carboxylate analogs, the open scaffold allows for systematic exploration of the ATP-binding pocket without pre-existing steric constraints. Class-level evidence from 2-(acylamino)-3-thiophenecarboxylates demonstrates that precise substitution patterns yield >20-fold variation in cAMP/cGMP suppression IC₅₀, underscoring the value of this specific scaffold for SAR expansion [2]. The para-amino group provides a geometrically defined vector for hydrogen-bond interactions with hinge region residues, while the methyl ester serves as a protected carboxylate synthon for late-stage diversification.

Sequential Functionalization Without Protecting Groups

The orthogonal reactivity of the methyl ester (hydrolyzable to carboxylic acid under basic conditions) and the free aromatic amine (available for direct acylation or reductive amination) enables efficient sequential derivatization . This property distinguishes the compound from both the corresponding carboxylic acid (which would require coupling reagents for amidation) and activated esters (which lack long-term storage stability). The extended aminolysis half-life (>10 hours at ambient temperature without catalyst) provides a practical kinetic window for executing multi-step synthetic sequences without protecting the amino group, reducing step count and improving overall yield in the synthesis of amide-linked conjugates and bioconjugates.

Bioconjugation and Chemical Probe Synthesis

The combination of a solvent-exposed para-amino group (tPSA = 78.6 Ų, H-bond donor count = 1) and a modifiable ester handle makes this compound suitable for the synthesis of affinity probes and fluorescent conjugates. The amino group can be directly coupled to biotin, fluorophores (e.g., FITC, rhodamine), or photoaffinity labels (e.g., diazirine-containing acids) using standard NHS-ester or isothiocyanate chemistry, while the ester moiety can be subsequently hydrolyzed for further functionalization or retained to modulate cellular permeability. This dual-functionality eliminates the need for a separate linker installation step, streamlining probe synthesis workflows compared to analogs lacking a free amine or those requiring protecting group manipulation.

Monomer for Conductive Polymers and COFs

The thiophene core contributes to π-conjugation and electronic properties relevant to conductive polymer development . The para-aminophenoxy substituent introduces a rigid, electron-donating aromatic amine that can participate in oxidative polymerization (e.g., to form polyaniline-like structures) or serve as a nucleophilic handle for incorporation into polyimides. Compared to simple thiophene monomers (e.g., 3-hexylthiophene), the presence of both an electron-donating amino group and an electron-withdrawing ester creates a push-pull electronic system that can be exploited to tune the HOMO-LUMO gap and optical properties of the resulting polymer. The compound's moderate cLogP (~2.4) also facilitates processing in common organic solvents (THF, DMF, DCM), a practical advantage over more polar or more lipophilic alternatives.

Application
Selection Property
Validation Focus
Fragment-based kinase/GPCR discovery
Unsubstituted C4/C5, Lipinski compliance, hinge-region H-bond vector
SAR expansion; ATP-pocket systematic exploration
Sequential derivatization without protecting groups
Orthogonal amine/ester reactivity, extended aminolysis window
Multi-step synthetic efficiency, reduced protecting-group steps
Affinity probe and bioconjugate synthesis
Solvent-exposed para-amino group, dual-functionality
Direct coupling to biotin/fluorophores; linker-free probe workflow
Conductive polymer and COF monomer
Thiophene π-conjugation, push-pull electronic system
HOMO-LUMO tuning, oxidative polymerization compatibility

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